molecular formula C13H18O3 B310601 2-methoxyphenyl 2-ethylbutanoate

2-methoxyphenyl 2-ethylbutanoate

Cat. No.: B310601
M. Wt: 222.28 g/mol
InChI Key: XNXCUEPWEPCNAL-UHFFFAOYSA-N
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Description

2-Methoxyphenyl 2-ethylbutanoate is an ester derivative characterized by a 2-methoxyphenyl group linked via an ester bond to 2-ethylbutanoic acid. These include moderate polarity, solubility in organic solvents like ethanol, and applications as intermediates in pharmaceuticals, agrochemicals, or fragrances . The compound’s molecular formula is inferred as C₁₃H₁₈O₃ (molecular weight: 222.28 g/mol), with the ester functional group contributing to hydrolytic stability under neutral conditions but susceptibility to acidic/basic hydrolysis.

Properties

Molecular Formula

C13H18O3

Molecular Weight

222.28 g/mol

IUPAC Name

(2-methoxyphenyl) 2-ethylbutanoate

InChI

InChI=1S/C13H18O3/c1-4-10(5-2)13(14)16-12-9-7-6-8-11(12)15-3/h6-10H,4-5H2,1-3H3

InChI Key

XNXCUEPWEPCNAL-UHFFFAOYSA-N

SMILES

CCC(CC)C(=O)OC1=CC=CC=C1OC

Canonical SMILES

CCC(CC)C(=O)OC1=CC=CC=C1OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxyphenyl 2-ethylbutanoate typically involves the esterification reaction between 2-ethylbutyric acid and 2-methoxyphenol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-methoxyphenyl 2-ethylbutanoate can undergo various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to its parent carboxylic acid and alcohol in the presence of a strong acid or base.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Strong acids (e.g., HCl) or bases (e.g., NaOH) under reflux conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.

Major Products Formed

    Hydrolysis: 2-Ethylbutyric acid and 2-methoxyphenol.

    Reduction: 2-Ethylbutanol and 2-methoxyphenol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

2-methoxyphenyl 2-ethylbutanoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the manufacture of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-methoxyphenyl 2-ethylbutanoate involves its interaction with specific molecular targets and pathways. As an ester, it can be hydrolyzed by esterases, leading to the release of 2-ethylbutyric acid and 2-methoxyphenol. These products can then interact with various biological pathways, potentially exerting therapeutic effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 2-methoxyphenyl 2-ethylbutanoate with key analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Solubility (Ethanol) Key Applications
This compound C₁₃H₁₈O₃ 222.28 2-methoxyphenyl, 2-ethylbutanoate High Pharmaceutical intermediates
Ethyl 2-methoxybenzoate C₁₀H₁₂O₃ 180.20 2-methoxyphenyl, ethyl ester High Food additive (JECFA)
4-Methoxy-2-(3-methyloxiran-2-yl)phenyl 2-methylbutanoate C₁₆H₂₀O₅ 292.33 4-methoxyphenyl, epoxy, 2-methylbutanoate Moderate Agrochemical synthesis
Ethyl 2-methylbutanoate C₇H₁₄O₂ 130.18 Ethyl ester, 2-methylbutanoate High Flavoring agent

Key Observations :

  • Molecular Weight : Bulky substituents (e.g., epoxy groups in ’s compound) increase molecular weight and reduce volatility .
  • Solubility: All analogs exhibit high ethanol solubility, critical for formulation in industrial applications .

Pharmacological and Toxicological Profiles

  • This compound: No direct toxicity data, but ester analogs like ethyl 2-methoxybenzoate are generally recognized as safe (GRAS) for food use .
  • Contrast with NBOMe Series : NBOMe compounds (e.g., 25I-NBOMe) share a 2-methoxyphenyl group but are phenethylamines with potent serotonin receptor agonism and high toxicity . Structural differences (amide vs. ester linkage) drastically alter bioactivity .

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